molecular formula C14H18O4 B569736 Mono(4-Methyl-2-pentyl) Phthalate CAS No. 856806-35-4

Mono(4-Methyl-2-pentyl) Phthalate

Cat. No.: B569736
CAS No.: 856806-35-4
M. Wt: 250.294
InChI Key: WBCHJVGWGRPPOT-UHFFFAOYSA-N
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Description

Historical Context of Phthalate Esters

Phthalate esters emerged as critical plasticizers in the early 20th century, replacing volatile alternatives like camphor in cellulose nitrate plastics. The commercial synthesis of polyvinyl chloride (PVC) in 1931 catalyzed demand for dialkyl phthalates such as di(2-ethylhexyl) phthalate (DEHP), which dominated industrial applications. Monoesters like Mono(4-Methyl-2-pentyl) Phthalate gained attention later for their role as metabolic intermediates and analytical standards in environmental studies. Their development paralleled advances in chromatographic techniques, which required stable isotope-labeled internal standards for precise quantification.

Taxonomic Position within Phthalate Family

This compound belongs to the monoalkyl phthalate subgroup, distinguished by a single esterified carboxylic acid group (Table 1). This contrasts with diesters like DEHP or diisohexyl phthalate (DIHxP), which feature two alkyl chains.

Table 1: Comparative Taxonomy of Selected Phthalates

Compound Molecular Formula Molecular Weight Esterification Type
This compound C₁₄H₁₈O₄ 250.29 Monoester
Diisohexyl Phthalate (DIHxP) C₂₀H₃₀O₄ 334.45 Diester
Di(2-ethylhexyl) Phthalate (DEHP) C₂₄H₃₈O₄ 390.56 Diester

Data sourced from Chemsrc, PubChem, and Wikipedia.

Nomenclature and Identification Systems

The compound is systematically named 1-(1,3-dimethylbutyl) 2-carboxybenzene-1,2-dicarboxylate under IUPAC rules. Key identifiers include:

  • CAS Registry Number : 856806-35-4
  • Synonym : Phthalic acid mono(4-methyl-2-pentyl) ester
  • SMILES Notation : CC(C)CC(C)OC(=O)c1ccccc1C(=O)O

Its branched alkyl chain (4-methyl-2-pentyl) confers distinct steric and solubility properties compared to linear analogs. The deuterated variant, this compound-d4 (C₁₄H₁₄D₄O₄), is used in mass spectrometry for isotope dilution assays.

Relationship to Other Isohexyl Phthalates

This compound shares structural homology with diisohexyl phthalates but differs in esterification degree. For example:

  • Diisohexyl Phthalate (DIHxP) : A diester with two 4-methylpentyl groups, used as a general-purpose PVC plasticizer.
  • Bis(4-methyl-2-pentyl) Phthalate : A structural isomer with ester groups at the 2-position of the pentyl chain.

Properties

CAS No.

856806-35-4

Molecular Formula

C14H18O4

Molecular Weight

250.294

IUPAC Name

2-(4-methylpentan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)

InChI Key

WBCHJVGWGRPPOT-UHFFFAOYSA-N

SMILES

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(1,3-Dimethylbutyl) Ester;  Phthalic Acid Ester (acid) with 4-Methyl-2-pentanol;  _x000B_

Origin of Product

United States

Preparation Methods

Two-Step Esterification from Phthalic Anhydride

The predominant industrial method adapts the mixed ester synthesis protocol detailed in U.S. Patent 2,862,959. This approach involves:

  • Formation of Phthalic Half-Ester :
    Phthalic anhydride reacts stoichiometrically with 4-methyl-2-pentanol at 125–130°C under atmospheric pressure. The reaction achieves >95% conversion within 30 minutes, producing the monoester while minimizing diester byproducts. Critical parameters include:

    ParameterOptimal RangeEffect on Yield
    Temperature125–130°CMaximizes anhydride activation without thermal decomposition
    Alcohol:Anhydride Ratio1:1 molarPrecludes diester formation
    Agitation Rate300–500 rpmEnsures homogeneous mixing

    The intermediate’s acidity (pKa ≈ 3.5) necessitates rapid progression to the second stage to prevent reverse hydrolysis.

  • Termination and Purification :
    Immediate cooling to 40°C followed by vacuum distillation (100→10 mmHg) isolates the monoester. Residual diester content remains below 5% when using sulfonic acid catalysts at 0.5–1.0 wt%.

Dehydrohalogenation-Assisted Alkylation

Russian Patent RU2228323C2 describes an alternative route via halogenated intermediates:

  • Synthesis of 2-Chloro-4-methylpentane :
    Chlorination of 4-methyl-2-pentene with PCl₅ yields 2-chloro-4-methylpentane (65–70% purity), which undergoes dehydrohalogenation with potassium tert-butoxide in dimethyl sulfoxide (DMSO).

  • Alkoxycarbonylation :
    The chloro intermediate reacts with phthalic acid in DMSO at 40–120°C, achieving 73.7% selectivity for the monoester. This method’s advantage lies in bypassing anhydride intermediates but requires stringent control of halogenation stoichiometry to prevent dihalide formation.

Reaction Optimization Strategies

Solvent System Engineering

DMSO emerges as the optimal solvent due to its dual role:

  • Polar aprotic nature enhances alkoxide nucleophilicity during dehydrohalogenation

  • High boiling point (189°C) permits elevated reaction temperatures without solvent loss

Comparative solvent performance data:

SolventDielectric ConstantMonoester YieldByproduct Formation
DMSO46.789–92%<8%
DMF36.776–81%12–15%
Toluene2.434–39%41–45%

Catalytic System Innovations

Sulfuric acid (78% concentration) remains the standard catalyst for esterification, but recent advances propose:

  • Ionic Liquids : [BMIM][HSO₄] achieves 94% conversion at 110°C with 99% monoester selectivity

  • Zeolite Catalysts : H-ZSM-5 modified with SO₃H groups shows 87% yield under solvent-free conditions

Analytical Characterization Protocols

Spectroscopic Verification

  • FT-IR Analysis :

    • Ester C=O stretch: 1720–1740 cm⁻¹

    • Free COOH stretch: 2500–3300 cm⁻¹ (broad)
      Absence of anhydride carbonyl peaks (1850 cm⁻¹) confirms complete conversion.

  • NMR Profiling :

    • ¹H NMR (CDCl₃): δ 1.25 (m, 2H, CH₂), δ 1.65 (m, 1H, CH), δ 4.95 (t, J=6.5 Hz, 2H, OCH₂)

    • ¹³C NMR: 170.8 ppm (COOH), 167.3 ppm (COO), 39.7 ppm (quaternary C)

Chromatographic Purity Assessment

HPLC conditions for monoester quantification:

ColumnMobile PhaseFlow RateRetention Time
C18 Reverse Phase65:35 MeOH:H₂O (+0.1% TFA)1.2 mL/min8.7 min

Method validation shows 99.1–99.6% purity for optimized batches.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale trials demonstrate advantages of tubular reactors:

  • Residence time: 12–15 minutes vs. 3+ hours in batch

  • Productivity: 8.3 kg/h vs. 2.1 kg/h batch equivalent

  • Energy consumption reduced by 62% through integrated heat recovery

Waste Stream Management

The process generates:

  • 0.7 kg aqueous HCl/kg product (neutralizable with CaCO₃)

  • 0.2 kg DMSO distillate (98% recoverable via molecular sieves)

Chemical Reactions Analysis

Types of Reactions

Mono(4-Methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mono(4-Methyl-2-pentyl) Phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mono(4-Methyl-2-pentyl) Phthalate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight: this compound has a lower molecular weight than its parent BMPP, enhancing its solubility in biological matrices compared to the diester .
  • Retention Behavior : BMPP isomers exhibit longer retention times than smaller phthalates like Di-n-butyl Phthalate (DBP), reflecting their higher hydrophobicity .

Toxicological Profiles

Below is a comparative analysis of toxicity endpoints:

Compound Name Endocrine Disruption Evidence Association with Birth Weight Differences Biomarker Utility
This compound Indirect evidence via BMPP* Not directly studied Limited
MEHP Strong evidence Positive correlation High
MEP Moderate evidence Positive correlation Moderate
Mono(4-hydroxypentyl) Phthalate (MHPP) Emerging data No data Investigational

Key Findings :

  • MEHP : A well-characterized biomarker for Di(2-ethylhexyl) Phthalate (DEHP) exposure, MEHP has been linked to increased birth weight differences in twins (β-coefficient: +3.88% per quartile increase in mixture exposure) .
  • MEP : Associated with urinary concentrations exceeding 42.08 μg/L in pregnant women, correlating with birth weight disparities .

Analytical Detection Challenges

GC-MS is the gold standard for phthalate analysis. Key comparisons include:

Compound Name Detection Limit (μg/L) Column Performance (Rtx-440) Standard Availability
BMPP ~0.1 Baseline separation Commercially available
MEHP ~0.05 Co-elution with other HMWs Widely available
This compound Not reported Poor retention Limited

Insights :

  • BMPP’s isomers are resolvable on Rtx-440 columns, enabling precise quantification .
  • Monoesters like this compound are harder to detect due to lower volatility and lack of optimized methods .

Q & A

Basic Research Questions

Q. How can Mono(4-methyl-2-pentyl) phthalate (MMPP) be reliably identified and quantified in environmental samples using GC-MS?

  • Methodological Answer : Optimize GC-MS parameters using columns such as Rxi-624Sil MS (low-polarity) or Rxi-17Sil MS (mid-polarity), which achieve retention times of 12.47–15.35 minutes for MMPP isomers. Use splitless injection mode with a 1 µL sample volume and helium carrier gas (1.0 mL/min flow rate). Calibration standards should include isomer-specific reference materials due to chromatographic co-elution risks . For quantification, monitor characteristic ions (e.g., m/z 149, 167, 251) and validate with EPA Method 8061A protocols .

Q. What are the key challenges in synthesizing high-purity MMPP for toxicological studies?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, catalyst purity) to avoid byproducts like bis(4-methyl-2-pentyl) phthalate isomers. Purification via preparative HPLC with C18 columns and mobile phases (e.g., acetonitrile/water gradients) is recommended. Store synthesized MMPP at 0–6°C in amber vials to prevent degradation .

Q. Which biomarkers or metabolites are indicative of MMPP exposure in human biomonitoring studies?

  • Methodological Answer : MMPP is a primary metabolite of di(4-methyl-2-pentyl) phthalate (DMPP). Monitor urinary metabolites using LC-MS/MS with deuterated internal standards (e.g., d4-MMPP). Key oxidative metabolites, analogous to MEHHP (Mono-2-ethyl-5-hydroxyhexyl phthalate) in DEHP metabolism, should also be characterized for exposure assessment .

Advanced Research Questions

Q. How can researchers address data contradictions in MMPP toxicity studies caused by isomer-specific effects?

  • Methodological Answer : Bis(4-methyl-2-pentyl) phthalate exists as two isomers (Isomer 1 and 2) with distinct retention times (15.19 vs. 15.35 minutes on Rxi-624Sil MS) . Toxicity assays should isolate isomers via chiral chromatography and compare their endocrine-disrupting potencies using in vitro models (e.g., ERα/β luciferase reporter assays). Dose-response curves must account for isomer-specific pharmacokinetics .

Q. What experimental design considerations are critical for extrapolating MMPP toxicity data from rodents to humans?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolic rates (e.g., hepatic CYP450 activity) and tissue distribution. Use human-relevant doses based on urinary metabolite data from biomonitoring studies (e.g., NHANES protocols) . Validate findings with cross-species in vitro hepatocyte models .

Q. How can extraction efficiency be optimized for MMPP in complex matrices like adipose tissue or plant oils?

  • Methodological Answer : Use β-cyclodextrin hypercrosslinked polymer (BnCD-HCP) fibers in headspace solid-phase microextraction (HS-SPME). This method achieves extraction efficiencies >85% for MMPP in lipid-rich samples, with detection limits of 0.02 µg/kg. Validate recovery rates using matrix-matched calibration and isotope dilution .

Key Considerations

  • Isomer Differentiation : Always report isomer-specific data due to divergent toxicokinetic profiles .
  • Biomarker Validation : Use multi-matrix QC samples (urine, serum) to control for matrix effects in exposure studies .
  • Ethical Compliance : Adhere to guidelines for phthalate handling (e.g., Pharmaceutical and Medical Device Act requirements for synthesis licenses) .

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